molecular formula C27H32N8O2 B1683907 MK-1775 CAS No. 955365-80-7

MK-1775

Katalognummer: B1683907
CAS-Nummer: 955365-80-7
Molekulargewicht: 500.6 g/mol
InChI-Schlüssel: BKWJAKQVGHWELA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Adavosertib, also known by its development codes AZD1775 and MK-1775, is an experimental anti-cancer drug candidate. It is a small molecule inhibitor of the tyrosine kinase WEE1, which plays a crucial role in cell cycle regulation and DNA damage repair. Adavosertib has shown potential antineoplastic sensitizing activity, making it a promising candidate for cancer therapy .

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Adavosertib übt seine Wirkung aus, indem es selektiv die WEE1-Tyrosinkinase hemmt. Die WEE1-Kinase phosphoryliert und inaktiviert die cyclin-abhängige Kinase 1 (CDK1) und verhindert so, dass die Zelle in die Mitose eintritt, bis der DNA-Schaden repariert ist. Durch die Hemmung von WEE1 stört Adavosertib diesen Kontrollpunkt, was zu einem vorzeitigen Eintritt in die Mitose und zum Zelltod in Krebszellen mit defekten DNA-Reparaturmechanismen führt. Dieser Mechanismus macht Adavosertib besonders wirksam gegen Tumoren mit hoher genomischer Instabilität .

Ähnliche Verbindungen:

    AZD1775: Ein weiterer Name für Adavosertib, der in der Forschung synonym verwendet wird.

    This compound: Ein weiterer Entwicklungscode für Adavosertib.

    Andere WEE1-Inhibitoren: Verbindungen wie PD0166285 und this compound (ein weiterer Code für Adavosertib) zielen ebenfalls auf die WEE1-Kinase ab, können sich aber in ihrer Potenz, Selektivität und pharmakokinetischen Eigenschaften unterscheiden.

Einzigartigkeit: Adavosertib zeichnet sich durch seine hohe Selektivität und Potenz als WEE1-Inhibitor aus. Seine Fähigkeit, Krebszellen für DNA-schädigende Agenzien zu sensibilisieren, und seine Wirksamkeit in Kombinationstherapien machen es zu einem einzigartigen und vielversprechenden Kandidaten im Bereich der zielgerichteten Krebstherapie .

Wirkmechanismus

Target of Action

Adavosertib, also known as MK-1775, is a potent and selective small-molecule inhibitor of Wee1 kinase . Wee1 is a tyrosine kinase that phosphorylates cyclin-dependent kinase 1 (CDK1, also known as CDC2) to inactivate the CDC2/cyclin B complex . This complex plays a crucial role in cell cycle regulation, particularly the transition from the G2 phase to mitosis .

Mode of Action

Adavosertib inhibits Wee1 kinase, which leads to a decrease in the inhibitory phosphorylation of its substrate, CDC2 . This inhibition of Wee1 results in the abrogation of the G2 DNA damage checkpoint, promoting mitotic entry and facilitating tumor cell death .

Biochemical Pathways

The primary biochemical pathway affected by Adavosertib is the cell cycle regulation pathway. By inhibiting Wee1, Adavosertib prevents the phosphorylation of CDC2, thereby disrupting the G2/M checkpoint. This disruption forces cells with damaged DNA to prematurely enter mitosis, leading to cell death .

Pharmacokinetics

The pharmacokinetics of Adavosertib are still under investigation. Studies have shown that its distribution to brain tumors may be limited, which could potentially affect its efficacy in treating certain types of cancers . More detailed pharmacokinetic studies are needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Adavosertib.

Result of Action

The primary result of Adavosertib’s action is the induction of premature mitosis in cells with damaged DNA, leading to cell death . This effect is particularly pronounced in p53-deficient tumor cells . In combination with other DNA-damaging agents, Adavosertib has been shown to enhance antitumor activity .

Action Environment

The efficacy of Adavosertib can be influenced by various environmental factors. For instance, it has been shown to act synergistically with other DNA-damaging agents, such as gemcitabine, to enhance antitumor effects . The distribution of adavosertib across the blood-brain barrier may limit its effectiveness in treating brain tumors

Biochemische Analyse

Biochemical Properties

MK-1775 is a potent and selective ATP-competitive inhibitor of the Wee1 kinase . It inhibits Wee1 (IC50 = 5.2 nM) in cell-free assays . It inhibits the phosphorylation of CDC2 at Tyr15 (CDC2Y15), a direct substrate of Wee1 kinase in cell-based assays .

Cellular Effects

This compound treatment leads to the inhibition of Wee1 kinase and reduced inhibitory phosphorylation of its substrate Cdc2 . This compound, when dosed with chemotherapy, abrogates the checkpoint arrest to promote mitotic entry and facilitates tumor cell death . This compound–induced DNA damage occurs without added chemotherapy or radiation in S-phase cells and relies on active DNA replication .

Molecular Mechanism

This compound works by inhibiting the Wee1 kinase, a critical component of the G2/M cell-cycle checkpoint control . This inhibition results in premature mitotic entry and cell death . This compound has been tested in preclinical and clinical studies of human carcinoma to enhance the cytotoxic effect of DNA-damaging agents .

Temporal Effects in Laboratory Settings

This compound treatment at clinically relevant concentrations leads to unscheduled entry into mitosis and initiation of apoptotic cell death in all sarcomas tested . In this compound-treated cells, CDC2 activity was enhanced, as determined by decreased inhibitory phosphorylation of tyrosine-15 residue and increased expression of phosphorylated histone H3, a marker of mitotic entry .

Dosage Effects in Animal Models

Following a single this compound dose of 50 mg/kg in nude mice, time to maximum blood concentration was 1.0 hours, AUC was 29.8 microM·h, and Cmax was 7.8 microM in whole blood and 0.24 microM in brain parenchyma .

Transport and Distribution

The pharmacokinetics of this compound have been studied in Asian patients with advanced solid tumors . Exposure to adavosertib, as determined by pharmacokinetic analysis, in Asian patients was higher than that previously seen in Western patients .

Subcellular Localization

This compound is a small molecule inhibitor of the tyrosine kinase WEE1 . It inhibits Wee1 (IC50 = 5.2 nM) in cell-free assays . It inhibits the phosphorylation of CDC2 at Tyr15 (CDC2Y15), a direct substrate of Wee1 kinase in cell-based assays . This suggests that this compound is likely to be localized in the cell where Wee1 kinase and CDC2 are present, which is in the cytoplasm and nucleus.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Adavosertib umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen Ausgangsmaterialien. Die wichtigsten Schritte umfassen die Bildung des Pyrazolo[3,4-d]pyrimidin-3-on-Kerns, gefolgt von der Einführung verschiedener Substituenten, um die endgültige Struktur zu erhalten. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung organischer Lösungsmittel, Katalysatoren und kontrollierter Temperaturen, um die gewünschten chemischen Umwandlungen sicherzustellen.

Industrielle Produktionsverfahren: Die industrielle Produktion von Adavosertib folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess ist auf Effizienz, Ausbeute und Reinheit optimiert. Dies beinhaltet die Verwendung von Großreaktoren, präzise Steuerung der Reaktionsparameter und Reinigungstechniken wie Kristallisation und Chromatographie, um hochreines Adavosertib zu erhalten, das für pharmazeutische Zwecke geeignet ist .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Adavosertib durchläuft verschiedene chemische Reaktionen, darunter:

    Oxidation: Adavosertib kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

    Reduktion: Reduktionsreaktionen können bestimmte funktionelle Gruppen innerhalb des Moleküls verändern.

    Substitution: Substitutionsreaktionen können verschiedene Substituenten an die Kernstruktur einführen.

Häufige Reagenzien und Bedingungen:

    Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

    Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

    Substitution: Substitutionsreaktionen beinhalten oft Nucleophile oder Elektrophile unter kontrollierten Bedingungen.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann die Oxidation hydroxyllierte Derivate liefern, während Substitutionsreaktionen verschiedene funktionelle Gruppen einführen können, wodurch sich die pharmakologischen Eigenschaften von Adavosertib verändern .

Vergleich Mit ähnlichen Verbindungen

    AZD1775: Another name for Adavosertib, used interchangeably in research.

    MK-1775: Another development code for Adavosertib.

    Other WEE1 Inhibitors: Compounds such as PD0166285 and this compound (another code for Adavosertib) also target WEE1 kinase but may differ in their potency, selectivity, and pharmacokinetic properties.

Uniqueness: Adavosertib stands out due to its high selectivity and potency as a WEE1 inhibitor. Its ability to sensitize cancer cells to DNA-damaging agents and its effectiveness in combination therapies make it a unique and promising candidate in the field of targeted cancer therapy .

Biologische Aktivität

MK-1775, a selective inhibitor of the Wee1 kinase, has garnered attention in cancer research due to its potential to enhance the efficacy of various chemotherapeutic agents and its ability to induce apoptosis in tumor cells. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy across different cancer types, and relevant case studies.

This compound functions by inhibiting the Wee1 kinase, a critical regulator of the cell cycle that phosphorylates cyclin-dependent kinase 1 (CDK1) at Tyr15. This phosphorylation is essential for the G2/M checkpoint, preventing premature entry into mitosis when DNA damage is present. By inhibiting Wee1, this compound promotes unscheduled mitotic entry, leading to increased DNA damage and apoptosis in cancer cells.

Efficacy in Different Cancer Types

Numerous studies have demonstrated the effectiveness of this compound across various cancer models:

  • Acute Lymphoblastic Leukemia (ALL) : In vitro studies showed that this compound reduced cell viability in human ALL cell lines (Nalm-6, Molt-4, Jurkat) in a concentration- and time-dependent manner with IC50 values ranging from 45.9 to 347.4 nmol/L at 48 hours .
  • Non-Small Cell Lung Cancer (NSCLC) : this compound exhibited significant cytotoxic effects as a single agent in NSCLC models and enhanced the effects of chemotherapy agents like cisplatin .
  • Ovarian Cancer : While this compound alone had limited efficacy in certain ovarian cancer models (e.g., OVCAR-5), it showed promise when combined with other agents .

Table 1: Summary of Key Studies on this compound

StudyCancer TypeModelFindings
ALLIn vitroInduced apoptosis and reduced viability; IC50 values ranged from 45.9 to 347.4 nmol/L.
NSCLCIn vivoSignificant tumor inhibition observed; effective as a single agent.
OvarianIn vitroLimited single-agent activity; enhanced effect when combined with other therapies.
GlioblastomaIn vivoModestly enhanced radiation efficacy; demonstrated significant DNA damage induction.
VariousXenograftTumor growth inhibition observed in multiple models; effective as a chemosensitizer.

Detailed Research Findings

  • Cell Cycle Arrest : this compound treatment led to a notable arrest of cells at the G2/M phase, particularly in Jurkat cells treated with higher concentrations (300 nM). This was evidenced by flow cytometry analysis .
  • DNA Damage Induction : The treatment resulted in increased levels of γ-H2AX and PARP cleavage, indicating DNA strand breaks and subsequent apoptosis .
  • Combination Therapy : In several studies, this compound was shown to enhance the effectiveness of chemotherapeutic agents such as gemcitabine and doxorubicin by abrogating the DNA damage checkpoint, allowing for greater cytotoxicity against tumor cells .
  • Resistance Mechanisms : Research indicates that the efficacy of this compound can be influenced by p53 status; however, it has been noted that its cytotoxic effects are largely independent of p53 mutations .

Eigenschaften

IUPAC Name

1-[6-(2-hydroxypropan-2-yl)pyridin-2-yl]-6-[4-(4-methylpiperazin-1-yl)anilino]-2-prop-2-enylpyrazolo[3,4-d]pyrimidin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N8O2/c1-5-13-34-25(36)21-18-28-26(29-19-9-11-20(12-10-19)33-16-14-32(4)15-17-33)31-24(21)35(34)23-8-6-7-22(30-23)27(2,3)37/h5-12,18,37H,1,13-17H2,2-4H3,(H,28,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKWJAKQVGHWELA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC(=CC=C1)N2C3=NC(=NC=C3C(=O)N2CC=C)NC4=CC=C(C=C4)N5CCN(CC5)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30241868
Record name Adavosertib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30241868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

500.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

955365-80-7
Record name MK 1775
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=955365-80-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name MK 1775
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0955365807
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MK-1775
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11740
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Adavosertib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30241868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ADAVOSERTIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K2T6HJX3I3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
MK-1775
Reactant of Route 2
Reactant of Route 2
MK-1775
Reactant of Route 3
MK-1775
Reactant of Route 4
Reactant of Route 4
MK-1775
Reactant of Route 5
MK-1775
Reactant of Route 6
Reactant of Route 6
MK-1775

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.